molecular formula C20H18N6O6 B4332890 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B4332890
M. Wt: 438.4 g/mol
InChI Key: YNTPUHLUMHQADL-UHFFFAOYSA-N
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Description

The compound 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzodioxin and tetrahydropyrimidinyl groups. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. Advanced purification methods such as chromatography and crystallization would be essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions must be carefully controlled to achieve the desired transformations without degrading the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: has numerous applications in scientific research, including:

    Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its chemical properties could be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart from these similar compounds is its unique combination of functional groups and structural motifs. This distinct structure may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O6/c1-25-15(21)12(17(27)23-19(25)29)11-13-16(26(2)20(30)24-18(13)28)22-14(11)8-3-4-9-10(7-8)32-6-5-31-9/h3-4,7,22H,5-6,21H2,1-2H3,(H,23,27,29)(H,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTPUHLUMHQADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=C(NC3=C2C(=O)NC(=O)N3C)C4=CC5=C(C=C4)OCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 3
6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 4
6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

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